An In-depth Technical Guide to 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde: A Keystone Intermediate for Drug Discovery
An In-depth Technical Guide to 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde: A Keystone Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Therapeutic Potential through Structural Design
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde emerges as a compound of significant interest, embodying key structural motifs that are highly sought after in drug discovery programs. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its potential applications, offering field-proven insights for researchers and drug development professionals.
The presence of a trifluoromethyl (-CF3) group is a well-established strategy to enhance the pharmacological profile of a molecule. This is due to its ability to increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets.[1] The trifluoromethylphenyl moiety, in particular, is a keystone in the design of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[2] Furthermore, the substituted benzaldehyde functional group serves as a versatile synthetic handle, allowing for the construction of diverse and complex molecular architectures through a variety of chemical transformations.[3][4]
This guide will delve into the specific attributes of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, providing a foundational understanding for its application in the synthesis of next-generation therapeutics.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While comprehensive experimental data for 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is not extensively available in the public domain, the following table summarizes its known identifiers and calculated properties.
| Property | Value | Source |
| Chemical Name | 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | - |
| CAS Number | 590360-26-2 | [5] |
| Molecular Formula | C₁₅H₁₀ClF₃O₂ | [5] |
| Molecular Weight | 314.69 g/mol | [5] |
| InChI Key | FIGTVGQJUDUQHH-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Spectral Data: Characterizing the Molecular Fingerprint
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, typically in the range of δ 9.8-10.5 ppm.
-
Aromatic Protons (Phenyl & Benzyl Rings): A complex series of multiplets is anticipated in the aromatic region (δ 7.0-8.0 ppm). The specific splitting patterns will be influenced by the substitution on both aromatic rings.
-
Methylene Protons (-OCH₂-): A singlet is expected around δ 5.0-5.5 ppm, corresponding to the two protons of the benzyl ether linkage.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 190-195 ppm.
-
Aromatic and Benzyl Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm).
-
Trifluoromethyl Carbon (-CF₃): A quartet is expected due to coupling with the three fluorine atoms.
-
Methylene Carbon (-OCH₂-): A signal is anticipated around δ 70-75 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.
-
C-O Stretch (Ether): An absorption band is anticipated in the region of 1200-1250 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong, characteristic absorption bands are expected between 1000 and 1400 cm⁻¹.
-
C-Cl Stretch: An absorption band is expected in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands will be observed in their respective regions.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 314, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.
Synthesis and Handling: A Practical Approach
The synthesis of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde can be achieved through a Williamson ether synthesis, a robust and widely used method for the preparation of ethers. The following protocol is a representative procedure based on established chemical principles.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Objective: To synthesize 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde from 5-chloro-2-hydroxybenzaldehyde and 3-(trifluoromethyl)benzyl bromide.
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
3-(trifluoromethyl)benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone or DMF in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 3-(trifluoromethyl)benzyl bromide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.
-
Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide, while being mild enough to avoid side reactions with the aldehyde functionality.
-
The workup with aqueous sodium bicarbonate is to neutralize any remaining acidic species, and the brine wash is to remove any residual water from the organic layer.
Safety and Handling
Based on the safety data for structurally related compounds, 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde should be handled with appropriate care in a well-ventilated fume hood.[1][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7]
Applications in Drug Discovery and Development
The unique combination of a substituted benzaldehyde and a trifluoromethylphenyl moiety makes 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde a valuable building block for the synthesis of a wide range of biologically active molecules.
Rationale for Use in Medicinal Chemistry
The aldehyde group can be readily transformed into various other functional groups, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This synthetic versatility allows for the rapid generation of compound libraries for high-throughput screening.
The trifluoromethyl group, as previously mentioned, can significantly enhance a drug candidate's properties. It is often used to block metabolic oxidation, thereby increasing the in vivo half-life of the compound. Its high lipophilicity can improve cell membrane permeability, leading to better oral bioavailability.[1]
Potential Therapeutic Targets
Derivatives of substituted benzaldehydes have shown promise in a variety of therapeutic areas, including:
-
Anticancer Agents: Many benzaldehyde derivatives have been investigated for their antiproliferative and pro-apoptotic activities.[2]
-
Antimicrobial Agents: The benzaldehyde scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: The trifluoromethylphenyl group has been incorporated into molecules targeting key inflammatory pathways.[2]
Illustrative Experimental Workflow: Screening for Anticancer Activity
The following is a generalized workflow for evaluating the anticancer potential of a novel compound synthesized from 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde.
Caption: Workflow for the synthesis and in vitro screening of a novel anticancer agent.
Conclusion: A Versatile Scaffold for Future Therapies
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde represents a strategically designed chemical entity with significant potential for the discovery and development of novel therapeutics. Its combination of a synthetically versatile aldehyde handle and a pharmacologically advantageous trifluoromethylphenyl moiety provides a robust platform for the creation of diverse compound libraries. While further experimental characterization of its physical and spectral properties is warranted, the foundational information and conceptual framework provided in this guide offer valuable insights for researchers poised to explore the therapeutic promise of this and related molecular scaffolds.
References
-
Capot Chemical. Material Safety Data Sheet. [Link]
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
MDPI. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. [Link]
Sources
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- 2. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 3. 117752-05-3|5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde [sigmaaldrich.com]
- 5. 5-Chloro-2-([3-(trifluoromethyl)benzyl]oxy)benzaldehyde | 590360-26-2 [sigmaaldrich.com]
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